4-((4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole
Description
Properties
IUPAC Name |
4-[[4-(3-chloro-4-methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O4S/c1-12-13(10-18-24-12)11-19-5-7-20(8-6-19)25(21,22)14-3-4-16(23-2)15(17)9-14/h3-4,9-10H,5-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTIJXHUFVNFFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole is a complex organic molecule that has garnered attention for its diverse biological activities. Its structure includes a piperazine moiety, a sulfonyl group, and a methylisoxazole ring, which contribute to its pharmacological potential. The molecular formula is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of the sulfonamide group enhances its efficacy in disrupting bacterial cell wall synthesis, making it a potential candidate for antibiotic development.
Antiviral Activity
The compound has shown promise as an antiviral agent , particularly against influenza viruses. Its mechanism of action may involve the modulation of neurotransmitter systems or interference with viral replication processes.
Anticancer Potential
Preliminary studies on related compounds suggest potential anticancer properties , particularly in targeting specific cancer cell lines. The structural features of the compound allow it to interact with molecular targets involved in cancer progression .
The biological mechanisms underlying the activities of this compound often involve:
- Inhibition of Enzymatic Activity : The sulfonyl group can interact with active sites on enzymes, inhibiting their function.
- Modulation of Receptor Activity : The piperazine structure may facilitate binding to various receptors, influencing cellular signaling pathways.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various isoxazole derivatives, including our compound. Results demonstrated that it effectively inhibited the growth of several pathogenic bacteria, showcasing its potential as a therapeutic agent.
Study 2: Antiviral Activity
In vitro tests against influenza viruses revealed that the compound significantly reduced viral replication in infected cells. This suggests its utility in antiviral drug development.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 3-Chloro-4-(methoxyphenyl)-piperazine | Contains similar piperazine and chloro substituents | Antimicrobial |
| 5-Methylisoxazole derivatives | Variations on the isoxazole ring | Antiviral |
| Piperazine sulfonamides | General class related by sulfonamide functional groups | Antibacterial |
The unique combination of functional groups in This compound enhances its biological activity compared to simpler analogs that lack these features.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties
- Effective against a range of bacterial strains, making it a candidate for developing new antibiotics. Studies have shown that compounds with similar structures can inhibit bacterial growth by disrupting cell wall synthesis and function.
2. Antiviral Activity
- Preliminary studies suggest potential efficacy against influenza viruses. The mechanisms may involve interference with viral replication processes, possibly through modulation of host cell pathways.
3. Central Nervous System (CNS) Effects
- The piperazine component is known for its ability to interact with neurotransmitter systems, potentially offering therapeutic benefits in treating CNS disorders such as anxiety and depression.
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps that require careful control of reaction conditions to optimize yields and purity. Variations in substituents on the piperazine and isoxazole rings can lead to the development of analogs with differing biological activities.
Synthetic Pathway Overview
- Formation of Piperazine Derivative : Synthesis starts with the preparation of a piperazine derivative substituted with a sulfonyl group.
- Coupling Reaction : This intermediate is then coupled with a methylisoxazole moiety.
- Purification : The final product undergoes purification to achieve the desired chemical purity.
Case Studies
Several studies have explored the applications of related compounds:
Case Study 1: Antimicrobial Efficacy
- A study demonstrated that related sulfonamide derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of folate synthesis pathways.
Case Study 2: Antiviral Potential
- Research focused on isoxazole derivatives showed promising results against influenza virus strains, indicating that modifications to the isoxazole ring can enhance antiviral properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The table below compares the target compound with key analogs from the literature:
Key Observations:
- Isoxazole’s oxygen at position 2 may engage in hydrogen bonding, unlike oxazole’s nitrogen .
- Sulfonyl Group: The 3-chloro-4-methoxyphenyl sulfonyl group in the target compound introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) substituents, which could modulate solubility and target affinity.
- Piperazine Substituents : Ethyl or methoxyethyl groups () increase lipophilicity compared to the target’s methyl group, possibly influencing blood-brain barrier penetration.
Halogen Substitution and Crystal Packing
Compounds 4 and 5 (), isostructural chloro- and bromo-substituted thiazoles, demonstrate that halogen size impacts crystal packing. The larger bromine atom in 5 increases van der Waals interactions, leading to tighter packing than chlorine in 4 . This suggests that the target’s 3-chloro group may similarly influence solid-state properties or intermolecular interactions in biological systems .
Physicochemical Properties
- Lipophilicity : The cyclopropyl sulfonyl group in may lower logP compared to the target’s aromatic sulfonyl, affecting membrane permeability.
- Solubility : The 4-methoxy group in the target compound could enhance water solubility relative to purely hydrophobic substituents (e.g., 4-chlorophenyl in ).
Q & A
Q. What synthetic routes are recommended for synthesizing 4-((4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole, and how can reaction conditions be optimized?
The compound can be synthesized via a multi-step process involving:
- Sulfonylation : Reacting 3-chloro-4-methoxyphenyl sulfonyl chloride with piperazine under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .
- Mannich Reaction : Introducing the isoxazole moiety via coupling of 5-methylisoxazole with the sulfonylated piperazine using formaldehyde as a linker, optimized at reflux in ethanol (12–24 hours) .
Yield optimization focuses on controlling stoichiometry, solvent polarity, and catalytic bases (e.g., triethylamine). Purity is confirmed via LC-MS and ¹H-NMR .
Q. How should researchers characterize the structural integrity of this compound?
Use a combination of:
- ¹H-NMR : To confirm proton environments (e.g., sulfonyl group at δ 3.8–4.2 ppm, piperazine methylene at δ 2.5–3.5 ppm) .
- LC-MS : For molecular ion ([M+H]⁺) verification and impurity profiling (e.g., m/z ~480–500) .
- Elemental Analysis : To validate C, H, N, S, and Cl content within ±0.3% theoretical values .
Q. What validated analytical methods ensure purity and quantify impurities?
- HPLC with UV detection : Use a C18 column, acetonitrile/water (70:30) mobile phase, and detection at 254 nm. Compare against reference standards (e.g., EP-grade impurities) .
- Mass Spectrometry : Detect trace sulfonamide byproducts (e.g., unreacted intermediates) via targeted MS/MS .
Advanced Research Questions
Q. What computational strategies predict ADME properties and target interactions?
- Molecular Docking : Use AutoDock Vina to model binding to antimicrobial targets (e.g., bacterial dihydrofolate reductase). Parameters include grid boxes centered on active sites and Lamarckian genetic algorithms .
- ADME Prediction : Employ SwissADME to assess solubility (LogP ~2.8), metabolic stability (CYP3A4 substrate), and blood-brain barrier permeability (low) .
Q. How does the sulfonyl group influence antimicrobial activity, and what are the SAR implications?
The sulfonyl group enhances electronegativity, improving target binding via hydrogen bonding (e.g., with bacterial enzyme active sites). SAR studies on analogs show:
Q. What methodologies assess environmental persistence and ecotoxicological impact?
- Laboratory Studies :
- Biodegradation : OECD 301F test to measure aerobic degradation in sludge/soil over 28 days .
- Bioaccumulation : Use Daphnia magna models to determine bioconcentration factors (BCF) .
- Field Monitoring : LC-MS/MS quantification in water/soil samples near production sites, paired with toxicity assays (e.g., algal growth inhibition) .
Q. How can in vitro/in vivo pharmacological studies be designed to evaluate efficacy and toxicity?
- In Vitro :
- In Vivo :
- Rodent Models : Dose escalation (10–100 mg/kg) to assess acute toxicity (LD₅₀) and efficacy in infection models (e.g., murine thigh abscess) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Purification : Column chromatography scalability issues; switch to recrystallization (ethanol/water) for gram-scale batches .
- Stability : Hydrolytic degradation of the sulfonyl group in acidic conditions; recommend lyophilized storage at -20°C .
Methodological Notes
- Contradictions in Evidence : While emphasizes antimicrobial activity, highlights environmental risks, requiring balanced study designs for efficacy vs. ecotoxicity .
- Critical Techniques : Prioritize LC-MS/MS for impurity profiling over elemental analysis due to higher sensitivity for trace sulfonamide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
